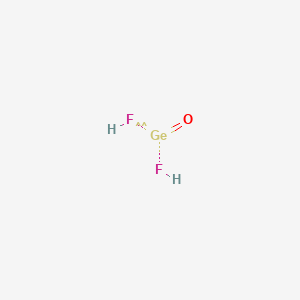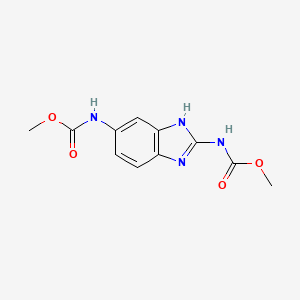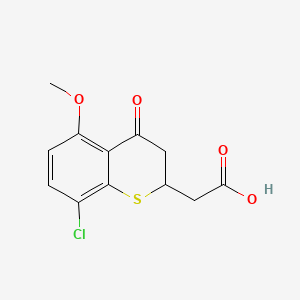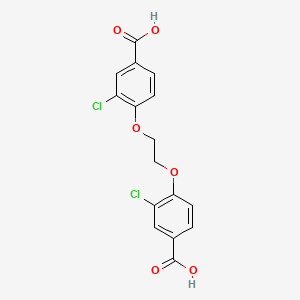
4,4'-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid is an organic compound with the molecular formula C16H12Cl2O6 It is a derivative of benzoic acid, where two benzoic acid molecules are connected via an ethylene glycol linker, and each benzoic acid moiety is substituted with a chlorine atom at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid typically involves the reaction of 3-chlorobenzoic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired bis-benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid involves its interaction with molecular targets such as enzymes or receptors. The ethylene glycol linker and chlorine substituents may influence the compound’s binding affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
4,4’-(1,2-Ethanediylbis(oxy))bis(benzoic acid): Similar structure but without chlorine substituents.
4,4’-(1,2-Ethanediylbis(oxy))bis(2-chlorobenzoic acid): Chlorine substituents at the 2-position instead of the 3-position.
4,4’-(1,2-Ethanediylbis(oxy))bis(4-chlorobenzoic acid): Chlorine substituents at the 4-position.
Uniqueness
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid is unique due to the specific positioning of chlorine atoms at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.
特性
CAS番号 |
57101-71-0 |
|---|---|
分子式 |
C16H12Cl2O6 |
分子量 |
371.2 g/mol |
IUPAC名 |
4-[2-(4-carboxy-2-chlorophenoxy)ethoxy]-3-chlorobenzoic acid |
InChI |
InChI=1S/C16H12Cl2O6/c17-11-7-9(15(19)20)1-3-13(11)23-5-6-24-14-4-2-10(16(21)22)8-12(14)18/h1-4,7-8H,5-6H2,(H,19,20)(H,21,22) |
InChIキー |
BLTVSIJVJFEGQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OCCOC2=C(C=C(C=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


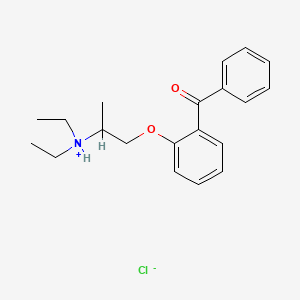
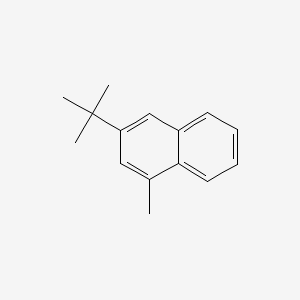
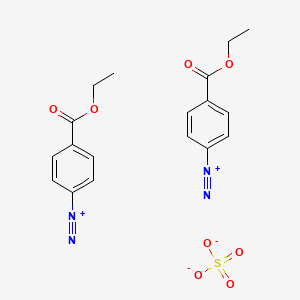
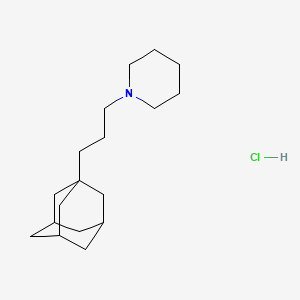
![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)
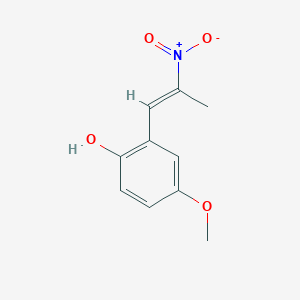
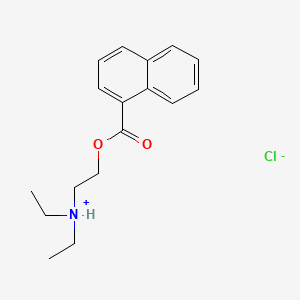
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)

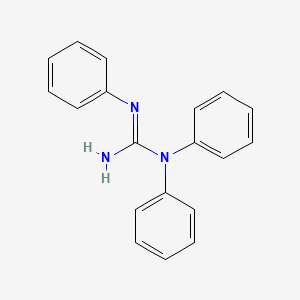
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
